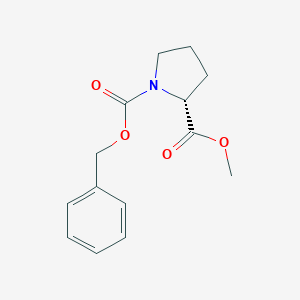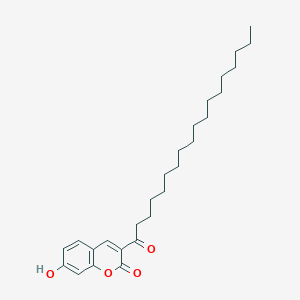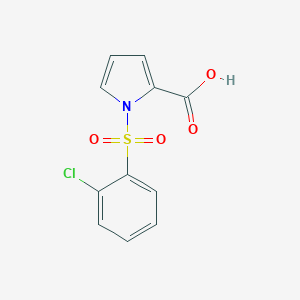
1-(2-chlorophenyl)sulfonylpyrrole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole-2-carboxylic acid, 1-((2-chlorophenyl)sulfonyl)- is a complex organic compound that belongs to the class of pyrrole derivatives. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This specific compound is characterized by the presence of a carboxylic acid group at the second position of the pyrrole ring and a 2-chlorophenylsulfonyl group attached to the nitrogen atom. The compound’s unique structure imparts distinct chemical and biological properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
The synthesis of 1H-Pyrrole-2-carboxylic acid, 1-((2-chlorophenyl)sulfonyl)- typically involves multi-step organic reactions. One common synthetic route includes the condensation of pyrrole with 2-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions. The resulting intermediate is then subjected to further reactions to introduce the carboxylic acid group at the second position of the pyrrole ring. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
1H-Pyrrole-2-carboxylic acid, 1-((2-chlorophenyl)sulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-chlorophenylsulfonyl group, where nucleophiles replace the chlorine atom. Common reagents and conditions for these reactions vary depending on the desired products. Major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted pyrrole derivatives.
Applications De Recherche Scientifique
1H-Pyrrole-2-carboxylic acid, 1-((2-chlorophenyl)sulfonyl)- has diverse applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine: The compound’s derivatives are investigated for their pharmacological effects, including their ability to interact with specific biological targets, making them potential candidates for drug development.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials, contributing to the development of new products with enhanced properties.
Mécanisme D'action
The mechanism of action of 1H-Pyrrole-2-carboxylic acid, 1-((2-chlorophenyl)sulfonyl)- involves its interaction with specific molecular targets. The compound’s sulfonyl group is known to form strong interactions with proteins and enzymes, potentially inhibiting their activity. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects. The exact molecular pathways involved depend on the specific biological system being studied.
Comparaison Avec Des Composés Similaires
1H-Pyrrole-2-carboxylic acid, 1-((2-chlorophenyl)sulfonyl)- can be compared with other pyrrole derivatives, such as:
1H-Pyrrole-2-carboxylic acid: Lacks the 2-chlorophenylsulfonyl group, resulting in different chemical and biological properties.
1-Methyl-2-pyrrolecarboxylic acid: Contains a methyl group instead of the 2-chlorophenylsulfonyl group, leading to variations in reactivity and biological activity.
1H-Pyrrole-2-carboxaldehyde: Features an aldehyde group instead of a carboxylic acid group, affecting its chemical behavior and applications. The uniqueness of 1H-Pyrrole-2-carboxylic acid, 1-((2-chlorophenyl)sulfonyl)- lies in its specific functional groups, which impart distinct properties and make it suitable for various applications.
Propriétés
Numéro CAS |
173908-49-1 |
|---|---|
Formule moléculaire |
C11H8ClNO4S |
Poids moléculaire |
285.7 g/mol |
Nom IUPAC |
1-(2-chlorophenyl)sulfonylpyrrole-2-carboxylic acid |
InChI |
InChI=1S/C11H8ClNO4S/c12-8-4-1-2-6-10(8)18(16,17)13-7-3-5-9(13)11(14)15/h1-7H,(H,14,15) |
Clé InChI |
VNSHVIMXDPKVOQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)S(=O)(=O)N2C=CC=C2C(=O)O)Cl |
SMILES canonique |
C1=CC=C(C(=C1)S(=O)(=O)N2C=CC=C2C(=O)O)Cl |
Key on ui other cas no. |
173908-49-1 |
Synonymes |
1-[2-(Chlorophenyl)sulfonyl]-1H-pyrrole-2-carboxylic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


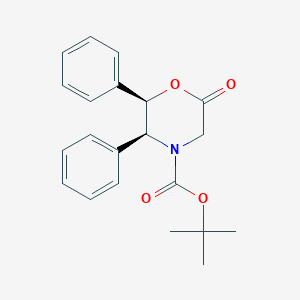
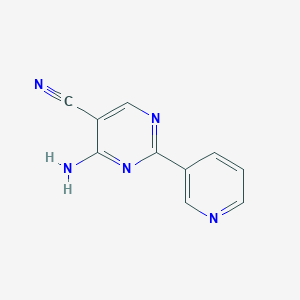
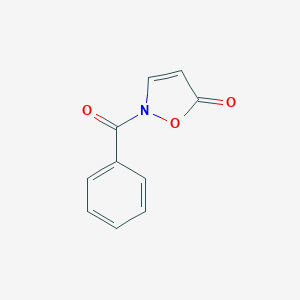
![3-Pyridineacetic acid,4-[[(1,1-dimethylethoxy)carbonyl]amino]-A-oxo-,ethyl ester](/img/structure/B68675.png)
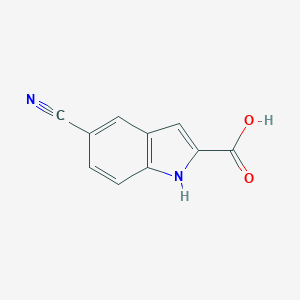
![N-(2-methylphenyl)-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B68680.png)

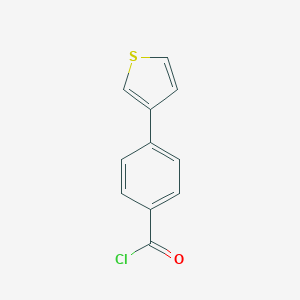
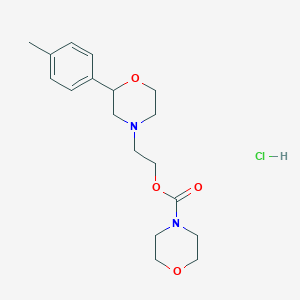
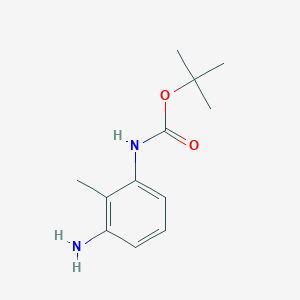

![4-[[5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]diazenyl]-N,N-dimethylaniline](/img/structure/B68692.png)
